1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-5-10-21-19(11-14)23-20(13-26-21)22(15-6-8-17(25)9-7-15)27-28(23)18-4-2-3-16(24)12-18/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFYSQBESGHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone.
Quinoline ring formation: The pyrazole intermediate can then be cyclized with an appropriate aniline derivative under acidic or basic conditions.
Substitution reactions: Chlorine and fluorine atoms can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Methyl Group (Position 8) : The methyl substituent introduces steric bulk without significantly altering electronic properties, which may improve metabolic stability compared to ethoxy or methoxy groups .
- Positional Effects : Substitution at position 8 (methyl vs. ethoxy) influences solubility and steric interactions, while position 3 substitutions (4-FPh vs. 3-MeOPh) modulate π-stacking and hydrogen-bonding capabilities .
Inhibitory Potency (IC₅₀) Trends
While direct IC₅₀ data for the target compound is unavailable, SAR trends from analogous chalcone and pyrazoloquinoline derivatives provide insights:
Chalcone Derivatives :
- Compound 2j (4-Br, 4-F substitution): IC₅₀ = 4.703 μM .
- Compound 2h (4-Cl, 4-MeO substitution): IC₅₀ = 13.82 μM .
- Key Trend : Electronegative substituents (Br, F) at para positions enhance inhibitory activity compared to less electronegative groups (Cl, MeO).
Pyrazoloquinoline Derivatives: CF₃-Substituted Pyrazoloquinolines: Increased HOMO/LUMO gaps and ionization potentials correlate with improved photophysical properties and stability . Methoxy vs. Methyl Substitution: Methoxy groups (e.g., in ) improve π-conjugation but may reduce metabolic stability compared to methyl groups .
Inference for Target Compound :
The combination of 3-chlorophenyl (moderate σ-acceptor) and 4-fluorophenyl (strong σ/π-acceptor) groups likely optimizes electronic interactions for target binding, while the methyl group balances steric effects.
Crystallographic Data
- Dihedral Angles : In pyrazole derivatives, dihedral angles between the pyrazole and aryl rings range from 4.64° to 10.53°, influencing planarity and intermolecular interactions . The methyl group at position 8 may introduce slight torsional strain, reducing planarity compared to ethoxy-substituted analogs .
Biological Activity
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the class of pyrazoloquinolines, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H15ClF N2
- Molecular Weight : 314.78 g/mol
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. The compound exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses.
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.39 | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | 0.35 | iNOS inhibitor |
Anticancer Activity
The compound has also shown promising anticancer activity against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells while exhibiting low toxicity to normal cells. The presence of halogen substituents (chlorine and fluorine) enhances its potency and selectivity.
Case Study: Anticancer Efficacy
In a study involving human breast cancer cell lines, the compound demonstrated an IC50 value of approximately 5 μM, indicating effective cytotoxicity. Further investigations revealed that it triggers mitochondrial pathways leading to cell death.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have provided insights into how structural modifications affect biological activity. Substituents at specific positions on the phenyl rings influence both anti-inflammatory and anticancer activities.
Key Findings:
- Para-substituted groups generally enhance activity compared to ortho or meta substitutions.
- Electron-withdrawing groups , such as fluorine and chlorine, increase potency by stabilizing the active conformation of the compound.
Q & A
Q. Case study :
- Anti-inflammatory activity : A methoxy-substituted analog () showed COX-2 inhibition (IC₅₀ = 2.1 µM), while a fluoro-substituted derivative () exhibited stronger iNOS suppression (IC₅₀ = 1.3 µM).
Resolution strategies : - Perform comparative assays under standardized conditions (e.g., LPS-induced macrophage models) .
- Use docking simulations to map substituent effects on target binding (e.g., fluorine’s electrostatic interactions with iNOS) .
What experimental designs are recommended for studying the compound’s mechanism of action in cancer models?
- In vitro :
- Dose-response assays (0.1–50 µM) with apoptosis markers (Annexin V/PI) in HeLa or MCF-7 cells .
- Kinase inhibition profiling (e.g., EGFR, AKT) to identify primary targets .
- In vivo :
- Xenograft models (e.g., BALB/c mice) with tumor volume monitoring and histopathology .
- Pharmacokinetic studies to assess oral bioavailability and half-life .
How can crystallographic data inform the design of derivatives with improved potency?
- Key findings :
- The quinoline core adopts a planar conformation, facilitating intercalation with DNA in topoisomerase-II assays .
- Chlorophenyl groups occupy hydrophobic cavities in COX-2, as shown in PDB-like structural models .
Design implications :
- Introduce bulky substituents (e.g., tert-butyl) to enhance van der Waals interactions .
- Modify the C8 methyl group to a trifluoromethyl for increased electronegativity and target affinity .
What methodologies are effective for analyzing metabolic stability and toxicity?
- Liver microsome assays : Incubate with rat/human microsomes to quantify CYP3A4-mediated degradation .
- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG Inhibition Assay : Patch-clamp electrophysiology to assess cardiac toxicity risks .
How can computational tools predict SAR for novel derivatives?
- QSAR Models : Train using datasets with IC₅₀ values and descriptors like polar surface area or H-bond donors .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) to prioritize derivatives with low RMSD values .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates BBB permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
